N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with structures similar to N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide have been explored for their antimicrobial and antifungal properties. For instance, novel analogs of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017). Similarly, other benzothiazole derivatives have been evaluated for their potent antitumor properties and inhibitory effects on tumor growth, indicating their potential as therapeutic agents (Yoshida et al., 2005).
Antitumor Agents
Several studies have synthesized and assessed benzothiazole derivatives for their antitumor activities. A study by Senthilkumar et al. (2021) synthesized a compound through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid, showing significant antibacterial, antifungal, and anticancer activities against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).
Chemical Synthesis Applications
The synthesis and characterization of benzothiazole and pyrazole derivatives also play a crucial role in the development of new chemical entities with potential biological activities. For example, the synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provided insights into molecular structure through X-ray diffraction and other spectroscopic methods, contributing to the understanding of its chemical properties and potential applications (Kumara et al., 2018).
Safety and Hazards
Future Directions
Indole derivatives, which are structurally similar to the compound , have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide” and similar compounds could also have potential for future research and development.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such ascyclin-A2 and cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation.
Pharmacokinetics
Similar compounds are generally soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the compound’s bioavailability, influencing its absorption and distribution within the body.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-19(20-22-16-7-3-4-8-18(16)26-20)21-12-14-11-17(13-9-10-13)24(23-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLVXNAQZZHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.